2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde is an organic compound that features both boron and thiazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the boron-containing group. One common method involves the reaction of a thiazole precursor with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-methanol.
Substitution: Various aryl-substituted thiazole derivatives depending on the aryl halide used.
Scientific Research Applications
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of both the boron and thiazole functional groups. The boron atom can form stable complexes with diols and other nucleophiles, while the thiazole ring can engage in electrophilic and nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with a benzene ring, used in similar cross-coupling reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative used in organic synthesis and material science.
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the combination of the boron-containing group and the thiazole ring, which imparts distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-7(5-13)6-16-8/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEADVIAVCDVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.